2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-8(2)12-13(19)17(14(20)21-12)7-11(18)16-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCFRZMRRKQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through a cyclization reaction involving a thiourea derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Isopropylidene Group: The isopropylidene group is introduced via an aldol condensation reaction using acetone as the carbonyl source.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the thiazolidine ring with 4-fluoroaniline under appropriate conditions, such as using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for studying enzyme kinetics and mechanisms.
Medicine
In medicinal chemistry, 2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and fluorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The 5-position of the thiazolidinedione ring significantly impacts bioactivity. The propan-2-ylidene group in the target compound differs from substituents in analogs such as:
- Pyridin-2-ylmethylene (e.g., P23, P6): Enhances π-π stacking and hydrogen bonding, improving HDAC8 inhibition .
- Thiophen-2-ylmethylene (e.g., 4c in ): Increases electron density, influencing anticancer activity .
- Benzylidene (e.g., GB1, GB2): Modulates steric bulk, affecting binding to histone deacetylases .
Table 1: Substituent Impact on Key Properties
N-Substituent Variations
The 4-fluorophenyl group in the target compound is structurally similar to substituents in several analogs, influencing solubility and target affinity:
Table 2: N-Substituent Impact on Bioactivity
Biological Activity
2-(2,4-Dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide, also known by its CAS number 882578-72-5, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃FN₂O₃S, with a molecular weight of 308.33 g/mol. The compound's structure includes a thiazolidine ring that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 882578-72-5 |
| Molecular Formula | C₁₄H₁₃FN₂O₃S |
| Molecular Weight | 308.33 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study indicated that certain thiazolidine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Anticancer Properties
Thiazolidine derivatives are also being investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For example, thiazolidine compounds have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Thiazolidines can influence metabolic pathways by acting on enzymes involved in cell signaling and proliferation. Additionally, some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells .
Case Studies
- Antimicrobial Screening : In a comparative study involving various thiazolidine derivatives, it was found that certain compounds showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations (50–1600 µg/mL) to determine the effectiveness of these compounds .
- Anticancer Evaluation : A study focused on the anticancer effects of thiazolidine derivatives revealed that one particular derivative significantly inhibited the proliferation of MCF-7 cells with an IC50 value in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
